molecular formula C12H23NO4 B14642686 Dibutyl 2,2'-azanediyldiacetate CAS No. 53743-59-2

Dibutyl 2,2'-azanediyldiacetate

Cat. No.: B14642686
CAS No.: 53743-59-2
M. Wt: 245.32 g/mol
InChI Key: OXGRNSCFYSJLFX-UHFFFAOYSA-N
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Description

Dibutyl 2,2'-azanediyldiacetate is a diester derivative of iminodiacetic acid (IDA), characterized by two butyl ester groups attached to the nitrogen-bridged diacetate backbone. Its IUPAC name, 2,2'-azanediylbis(acetate) dibutyl ester, reflects its structure: a central tertiary nitrogen atom linked to two acetic acid moieties, each esterified with butanol .

Properties

CAS No.

53743-59-2

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

butyl 2-[(2-butoxy-2-oxoethyl)amino]acetate

InChI

InChI=1S/C12H23NO4/c1-3-5-7-16-11(14)9-13-10-12(15)17-8-6-4-2/h13H,3-10H2,1-2H3

InChI Key

OXGRNSCFYSJLFX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CNCC(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iminodi-acetic acid dibutyl ester typically involves the esterification of iminodiacetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as follows:

HN(CH2COOH)2+2C4H9OHHN(CH2COOC4H9)2+2H2O\text{HN(CH}_2\text{COOH)}_2 + 2 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{HN(CH}_2\text{COOC}_4\text{H}_9\text{)}_2 + 2 \text{H}_2\text{O} HN(CH2​COOH)2​+2C4​H9​OH→HN(CH2​COOC4​H9​)2​+2H2​O

Industrial Production Methods

In industrial settings, the production of iminodi-acetic acid dibutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the ester.

Chemical Reactions Analysis

Types of Reactions

Iminodi-acetic acid dibutyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to iminodiacetic acid and butanol in the presence of water and an acid or base catalyst.

    Oxidation: The ester can be oxidized to form different products depending on the oxidizing agent used.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst, such as hydrochloric acid. Basic hydrolysis, or saponification, uses a base like sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Iminodiacetic acid and butanol.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: New esters or other substituted products.

Scientific Research Applications

Iminodi-acetic acid dibutyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which iminodi-acetic acid dibutyl ester exerts its effects depends on its interaction with other molecules. As an ester, it can participate in hydrolysis reactions, releasing iminodiacetic acid and butanol. The iminodiacetic acid can then act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and diagnostic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Central Linker Modifications

Table 1: Compounds with Varied Central Linkers
Compound Name Central Linker Key Structural Difference Applications References
Dibutyl 2,2'-azanediyldiacetate Azanediyl (–NH–) Nitrogen bridge for metal chelation Polymer resins, wastewater treatment
Dibutyl 2,2'-thiobisacetate Thio (–S–) Sulfur replaces nitrogen Potential vulcanization agent, lubricant additive
Dimethyl 2,2'-hydrazine-1,2-diyldiacetate HCl Hydrazine (–NH–NH–) Nitrogen dimer with redox activity Pharmaceutical intermediates, ligand synthesis

Key Findings :

  • The azanediyl linker in this compound enhances metal-binding capacity compared to the thio analog, which is more oxidation-sensitive and less effective in chelation .
  • The hydrazine derivative exhibits unique redox behavior, enabling applications in catalysis and drug design, but lacks the thermal stability of the azanediyl-based compound .

Ester Group Variations

Table 2: Impact of Ester Groups on Properties
Compound Name Ester Group Solubility Hydrolysis Rate Key Advantage References
This compound Butyl (C₄H₉) Low in water Moderate Enhanced lipophilicity for polymer matrices
Diethyl 2,2'-azanediyldiacetate Ethyl (C₂H₅) Higher in polar solvents Faster Preferred for solution-phase reactions
Di-tert-butyl 2,2'-azanediyldiacetate tert-Butyl (C(CH₃)₃) Very low in water Slow Stability under acidic conditions

Key Findings :

  • Butyl esters balance lipophilicity and reactivity, making them ideal for cross-linked polymers .
  • Ethyl esters are more reactive in nucleophilic substitutions due to lower steric hindrance, as seen in microwave-assisted amination reactions .
  • tert-Butyl esters resist hydrolysis, enabling their use in acidic environments, such as ligand synthesis for Mn(II) complexes .

Functional Derivatives in Coordination Chemistry

Table 3: Metal-Binding Efficiency
Compound Name Metal Ion Affinity Example Application Binding Mechanism References
This compound High (UO₂²⁺, Cu²⁺) Uranium extraction from wastewater N,O-chelation forming 5-membered rings
Diethyl 2,2'-azanediyldiacetate Moderate (Fe³⁺, Ni²⁺) Catalytic precursor for imidazolidinones Transesterification and cyclization
H₃paada (hydrolyzed derivative) Very high (Mn²⁺, Gd³⁺) MRI contrast agents Pentadentate binding via N and carboxylates

Key Findings :

  • The hydrolyzed form of this compound (iminodiacetic acid) exhibits stronger metal affinity due to free carboxylate groups, as demonstrated in PIDA resins for Cu²⁺ adsorption .
  • Derivatives like H₃paada incorporate picolinate groups for higher denticity, improving stability in biomedical applications .

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